2-oxabicyclo[3.2.1]octan-3-one
Description
Significance of Bridged Bicyclic Lactones in Organic Synthesis and Chemical Biology
Bridged bicyclic lactones, as a class of compounds, are of paramount importance in the fields of organic synthesis and chemical biology. Their constrained conformations allow for precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. Many natural products with potent biological activities feature a bridged bicyclic lactone core.
The synthetic utility of these lactones is vast. They can undergo a variety of chemical transformations, including ring-opening reactions, reductions, and elaborations at various positions, providing access to a wide array of complex molecular architectures. For instance, the lactone functionality can be opened by nucleophiles to reveal new functional groups, which can then be further manipulated. This strategic unmasking of functionality is a powerful tool in the multi-step synthesis of intricate molecules.
In chemical biology, bridged bicyclic lactones serve as valuable probes to study biological processes. Their rigid structures can mimic the bound conformations of natural ligands, allowing for the investigation of protein-ligand interactions. Furthermore, the incorporation of this scaffold into known drug molecules has been shown to improve physicochemical properties. For example, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane, a related structure, in the anticancer drug Imatinib resulted in enhanced solubility and metabolic stability. researchgate.net
Historical Context and Early Investigations of the 2-Oxabicyclo[3.2.1]octane Skeleton
The study of bridged bicyclic systems has a rich history, driven by the desire to understand the structures of natural products and to develop methods for their synthesis. Early investigations into the 2-oxabicyclo[3.2.1]octane skeleton were often intertwined with the chemistry of terpenes and other natural isolates. One of the early synthetic routes to a derivative of this skeleton involved the cyclization of a tricyclic precursor. Specifically, 8-anti-benzyloxymethyl-6-exo-chloro-2-oxabicyclo[3.2.1]octan-3-one was synthesized from a tricyclo[2.2.1.02,6]heptan-3-one derivative through a series of steps including oxidation with m-chloroperbenzoic acid (mCPBA). google.com
Another early and significant approach to the broader oxabicyclo[3.2.1]octane framework was the Diels-Alder reaction. The reaction of furans with dienophiles, followed by subsequent rearrangements or transformations, provided access to this bicyclic system. uconn.edu These early synthetic efforts laid the groundwork for the more sophisticated and stereoselective methods that are available today for the construction of the 2-oxabicyclo[3.2.1]octane core and its derivatives.
Structural Diversity within the Oxabicyclo[3.2.1]octane Class
The 2-oxabicyclo[3.2.1]octane skeleton is the parent structure for a wide range of derivatives and related bicyclic systems. This structural diversity is a key reason for its prominence in organic chemistry.
Derivatives of 2-Oxabicyclo[3.2.1]octan-3-one:
Substitutions at various positions on the bicyclic framework lead to a vast array of derivatives with distinct properties. For example, 1,2-campholide is a naturally occurring derivative with methyl groups at the 1 and 8 positions. uconn.edu Synthetic efforts have produced numerous other derivatives, such as those with aryl groups, which have been investigated for their potential as inhibitors of monoamine transporters. acs.org The introduction of different functional groups allows for the fine-tuning of the molecule's biological activity and physical properties.
Related Bicyclic Systems:
The versatility of the bicyclic framework extends to related structures where the oxygen atom or other parts of the scaffold are modified.
8-Oxabicyclo[3.2.1]octane: In this isomer, the oxygen bridge connects carbons 1 and 5, and it is a common motif in many natural products. nih.govrsc.org The synthesis of this core has been extensively studied, with methods such as gold-catalyzed tandem reactions being developed for its efficient and stereoselective construction. nih.govrsc.org
2-Azabicyclo[3.2.1]octane: Replacing the oxygen atom at the 2-position with a nitrogen atom gives rise to the 2-azabicyclo[3.2.1]octane scaffold. rsc.org These nitrogen-containing analogs often exhibit interesting pharmacological properties and are key intermediates in the synthesis of various alkaloids and other bioactive compounds. rsc.org
6-Oxabicyclo[3.2.1]octan-7-one: This regioisomeric lactone has also been a subject of synthetic interest, with historical routes involving the bromolactonization of cyclohex-3-ene-1-carboxylic acid.
The ability to access this diverse range of structures from common precursors or through related synthetic strategies highlights the richness and importance of the oxabicyclo[3.2.1]octane class in organic chemistry.
Research Findings on 2-Oxabicyclo[3.2.1]octane Derivatives
| Compound/Derivative | Synthetic Method Highlight | Research Finding/Application | Yield (%) |
| 8-anti-Benzyloxymethyl-6-exo-chloro-2-oxabicyclo[3.2.1]octan-3-one | Oxidation of a tricyclic precursor with mCPBA | Intermediate in prostaglandin (B15479496) synthesis. google.com | Not specified |
| 2-Carbomethoxy-3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane | Multi-step synthesis from furan (B31954) | Potent inhibitor of the dopamine (B1211576) transporter. acs.org | Not specified |
| Disubstituted 8-oxabicyclo[3.2.1]octanes | Gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement | Efficient synthesis of enantiomerically pure derivatives. nih.govrsc.org | up to 95% |
| 7-Hydroxymethyl-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]octan-3-one | [4+3] cycloaddition followed by functional group manipulation | Investigated for phytotoxic properties. mdpi.com | Not specified |
| 6-Methyl-6-azabicyclo[3.2.1]octan-3-one | Ring-opening of 6-oxabicyclo[3.2.1]oct-3-en-7-one with an amine followed by reduction | Precursor for stereoselective synthesis of amino alcohols. | Not specified |
Structure
3D Structure
Properties
CAS No. |
5724-61-8 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2 |
InChI Key |
JCYLVLDCMAUAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=O)O2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxabicyclo 3.2.1 Octan 3 One and Its Analogues
Pioneering Synthetic Routes to the Core Structure
Early synthetic efforts laid the groundwork for accessing the 2-oxabicyclo[3.2.1]octan-3-one scaffold, primarily through cyclization reactions and transformations of readily available starting materials like norcamphor (B56629).
Cyclization Strategies and Reaction Conditions
The formation of the this compound ring system is often achieved through intramolecular cyclization. One notable method involves the acid- or base-mediated cyclization of polyoxygenated precursors. These reactions can sometimes lead to a mixture of the bridged [3.2.1] system and the fused [3.3.0] system, necessitating careful control of reaction conditions. For instance, under acidic conditions, a bridged 2,7-dioxabicyclo[3.2.1]octan-3-one can isomerize to a fused 2,8-dioxabicyclo[3.3.0]octan-3-one derivative to relieve ring strain.
Another key cyclization strategy involves the Baeyer-Villiger oxidation of corresponding bicyclo[2.2.1]heptan-2-one derivatives. The regioselectivity of this oxidation, which dictates the formation of the desired lactone, is highly dependent on the electronic properties of substituents on the bicyclic frame. researchgate.netresearchgate.net For example, the oxidation of certain substituted 7-oxabicyclo[2.2.1]heptan-2-ones with reagents like m-chloroperbenzoic acid (mCPBA) can favor the migration of the bridgehead carbon, leading to the formation of 2,8-dioxabicyclo[3.2.1]octan-3-ones. researchgate.net
Furthermore, enzymatic synthesis using cyclohexanone (B45756) oxygenase has been shown to produce this compound with high efficiency (75–81%) under mild pH conditions.
Table 1: Selected Cyclization Reactions for this compound Core
| Starting Material | Reagent/Condition | Product | Yield | Reference |
| Polyoxygenated precursor | Acid/Base | This compound / 2,8-Dioxabicyclo[3.3.0]octan-3-one | Varies | |
| Substituted 7-oxabicyclo[2.2.1]heptan-2-one | m-CPBA | 2,8-Dioxabicyclo[3.2.1]octan-3-one | Varies | researchgate.net |
| Cyclohexanone | Cyclohexanone oxygenase, pH 8.0 | This compound | 75-81% |
Approaches from Norcamphor Derivatives
Norcamphor, a readily available bicyclic ketone, serves as a versatile starting material for the synthesis of this compound and its derivatives. chemicalbook.comlookchem.com A two-step synthesis starting from norcamphor can yield 4,4-dimethyl-2-oxabicyclo[3.2.1]octan-3-one. cdnsciencepub.commun.caresearchgate.net This approach highlights the utility of norcamphor as a foundational building block for constructing the more complex oxabicyclic system. lookchem.com A diastereoselective approach to bicyclo[3.2.1]octan-3-ones has been achieved through a semi-pinacol rearrangement of 2,3-epoxy silyl (B83357) ethers derived from norcamphor. researchgate.net
Advanced Stereoselective and Enantioselective Synthesis
The biological activity of molecules containing the this compound scaffold is often dependent on their stereochemistry. Consequently, significant research has been directed towards the development of stereoselective and enantioselective synthetic methods.
Chiral Auxiliaries and Catalytic Asymmetric Methods
The use of chiral auxiliaries has proven effective in controlling the stereochemical outcome of reactions to form the 2-oxabicyclo[3.2.1]octane framework. For example, camphor (B46023) derivatives have been utilized as chiral auxiliaries in asymmetric synthesis. globalauthorid.com The Oppolzer sultam is another chiral auxiliary that has been successfully employed in (3+2) cycloaddition reactions to generate the related 8-azabicyclo[3.2.1]octane scaffold. ehu.es
Catalytic asymmetric methods offer a more atom-economical approach to enantiomerically enriched products. Organocatalysis has emerged as a powerful tool for synthesizing bicyclo[3.2.1]octane derivatives with good yields and selectivities. nih.gov For instance, a switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes can produce chiral 2-oxabicyclo[3.2.1]octanes with high yields and excellent enantioselectivities (up to 97% ee). nih.gov
Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions of carbonyl ylides, catalyzed by dirhodium(II) complexes, have been developed to produce 8-oxabicyclo[3.2.1]octane systems with high enantiomeric excess (up to 97% ee). nih.gov A dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid has also been effective in the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides to afford optically active 8-oxabicyclo[3.2.1]octanes. rsc.org
Table 2: Enantioselective Syntheses of 2-Oxabicyclo[3.2.1]octane Derivatives
| Method | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |
| Organocatalytic Sulfenocyclization | Chiral BINAP monosulfide derivative | Chiral 2-oxabicyclo[3.2.1]octane | Up to 97% | nih.gov |
| 1,3-Dipolar Cycloaddition | Rh₂(S-TCPTTL)₄ | endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one | Up to 97% | nih.gov |
| 1,3-Dipolar Cycloaddition | Rh(II) complex / Chiral Lewis acid | Optically active 8-oxabicyclo[3.2.1]octanes | Up to >99% | rsc.org |
Diastereoselective Control in Bicyclic Systems
Achieving diastereoselectivity is crucial when constructing substituted this compound derivatives with multiple stereocenters. Gold-catalyzed cascade reactions of cyclohexane-trans-1,4-diols bearing an alkyne side chain have been shown to be a highly efficient and diastereoselective method for synthesizing the oxabicyclo[3.2.1]octane ring system with two oxygenated quaternary chiral centers. nih.govx-mol.com This domino process involves a sequence of cyclization and semi-pinacol rearrangements. nih.gov
Intramolecular oxidopyrylium-olefin [5+2] cycloadditions have also been investigated to produce tricyclic systems containing an 8-oxabicyclo[3.2.1]oct-3-enone core with high diastereoselectivity. acs.org The stereochemical outcome of these reactions is influenced by factors such as the size of alkyl groups and the length of the alkene tether. acs.org
Construction of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Various methods have been developed to introduce substituents at different positions of the bicyclic core.
For example, stereoselective synthesis has been used to prepare (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones. thieme-connect.comthieme-connect.com A key transformation in the synthesis of certain substituted derivatives is the base-catalyzed methanolysis-rearrangement of iodo-substituted 2-oxabicyclo[3.2.1]octan-3-ones. acs.orgnih.gov This rearrangement allows for the efficient synthesis of key intermediates that can be further functionalized. acs.orgnih.gov
Functionalization of Pre-formed Bicyclic Systems
One common approach to the synthesis of this compound and its analogues involves the functionalization of a pre-existing bicyclic system. This strategy takes advantage of commercially available or readily accessible starting materials, modifying them through a series of chemical transformations to introduce the desired functionality and achieve the target molecule.
A notable example is the synthesis of various derivatives from 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. The catalytic oxidation of this compound using osmium tetraoxide and hydrogen peroxide yields 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one. researchgate.net This intermediate can then be reacted with aryllithium or Grignard reagents to introduce a variety of substituents. nih.gov For instance, reaction with aryllithium reagents has been used to prepare a series of aromatic alcohols, which can be further converted to the corresponding alkenes. nih.gov
Another strategy involves the derivatization of 2,4-dimethyl-8-oxabicyclo[3.2.1]octan-3-one via its silyl enol ether to prepare fluorinated, acylated, or hydroxylated compounds. canada.ca Additionally, the Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]octan-3-one derivatives serves as a model for studying the regioselectivity of the reaction, which is significantly influenced by the electronic properties of substituents. researchgate.net The reaction of 1-nitrobicyclo[9.3.1]pentadecan-15-ones can be controlled to produce macrocyclic 2,8-dioxabicyclo[3.2.1]octanes through an acid-promoted intramolecular ketal formation, creating a third ring and a fourth stereocenter. researchgate.net
The table below summarizes the functionalization of a pre-formed 2-oxabicyclo[3.2.1]octane system.
| Starting Material | Reagents | Product | Yield |
| 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | Osmium tetraoxide, hydrogen peroxide | 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one | 91% researchgate.net |
| 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one | 4-ethoxyphenyl lithium | 3-(4-ethoxyphenyl)-2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-ol | 70% nih.gov |
| 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one | Ethylmagnesium bromide | 3-ethyl-2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-ol | 78% nih.gov |
Multi-component Reactions and Cascade Cyclizations
Multi-component reactions (MCRs) and cascade cyclizations offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot. organic-chemistry.org These reactions involve a sequence of intramolecular transformations, often catalyzed by transition metals, that rapidly build molecular complexity. nih.govx-mol.com
A gold(I)-catalyzed cascade reaction of a cyclohexane-trans-1,4-diol bearing an alkyne side chain has been developed to afford the oxabicyclo[3.2.1]octane ring system. nih.govresearchgate.net This domino process involves the formation of two C-H, two C-O, and one C-C bond through a sequence of cyclization and semi-pinacol rearrangements. nih.govresearchgate.net This strategy has proven effective in the asymmetric formal total synthesis of complex natural products. nih.gov
Another example is the intramolecular cascade cyclization for the synthesis of diaza-oxabicyclo[3.2.1]octanes and dioxa-azabicyclo[3.2.1]octanes. consensus.app This method proceeds under transition-metal-free conditions and demonstrates good functional group tolerance. consensus.app Tandem reactions, such as the C-H oxidation/oxa- researchgate.netresearchgate.net Cope rearrangement/aldol (B89426) reaction of allylic silylethers, have also been successfully employed to construct the 8-oxabicyclo[3.2.1]octane skeleton. researchgate.net
The following table highlights a key cascade cyclization approach.
| Starting Material | Catalyst | Key Transformations | Product |
| Cyclohexane-trans-1,4-diol with alkyne side chain | Au(I) | Cyclization/semi-pinacol rearrangement | Oxabicyclo[3.2.1]octane system nih.govresearchgate.net |
Syntheses from Furan (B31954) and Cyclopropene (B1174273) Adducts
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been adapted for the synthesis of the 2-oxabicyclo[3.2.1]octane core. uconn.edu A key strategy involves the cycloaddition of furan or its derivatives with cyclopropene derivatives.
The reaction of furan with tetrabromocyclopropene initially forms a Diels-Alder adduct, which is unstable and spontaneously rearranges to a halogenated oxabicyclo[3.2.1]octadiene derivative. uconn.eduacs.org This adduct can then be converted into a versatile dibromoenone building block through a silver-mediated hydrolysis. uconn.edu These chiral building blocks can be prepared in nonracemic form by separating diastereomeric tartrate-derived ketals. acs.org
An alternative approach utilizes an acyl-lactone rearrangement to synthesize 2-oxabicyclo[3.2.1]oct-3-enes. rsc.org Furthermore, [4+3] cycloaddition reactions between furans and oxyallyl cations or their equivalents can also lead to the formation of the 8-oxabicyclo[3.2.1]octane skeleton. For example, the reaction of furan with an oxyallyl cation generated from 1,1-dimethoxy-2-propanone can be used to synthesize 2-benzyloxy-8-oxabicyclo[3.2.1]oct-6-en-3-one. researchgate.net
A representative synthesis from a furan-cyclopropene adduct is shown below.
| Furan Derivative | Cyclopropene Derivative | Key Intermediate | Final Product |
| Furan | Tetrabromocyclopropene | Halogenated oxabicyclo[3.2.1]octadiene | Dibromoenone building block uconn.edu |
Green Chemistry Approaches and Sustainable Synthetic Practices
In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable synthetic methods. In the context of 2-oxabicyclo[3.2.1]octane synthesis, this has led to the exploration of greener reaction conditions and catalysts.
One notable green approach is the use of water as a solvent. A glycine-catalyzed domino reaction for the synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles has been developed in an aqueous medium at room temperature. rsc.org This method is operationally simple and provides excellent yields and diastereoselectivities. rsc.org The [4+3] cycloaddition for the synthesis of 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one has also been successfully carried out in water. researchgate.net
Solvent-free ball milling conditions represent another sustainable practice. A facile green procedure for the synthesis of oxabicyclo[3.2.1]octenes has been reported using sulfamic acid as a recyclable catalyst under ball milling conditions. researchgate.net This method offers excellent selectivity and high isolated yields. researchgate.net The development of such green methodologies aligns with the principles of sustainable chemistry, aiming to reduce waste and environmental impact. researchgate.net
The table below showcases green chemistry approaches for synthesizing the bicyclic system.
| Reaction | Catalyst | Solvent | Key Features |
| Domino synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane derivatives | Glycine | Water | Room temperature, excellent yields and diastereoselectivities rsc.org |
| Oxonium-ene reactions | Sulfamic acid | Solvent-free (ball milling) | Recyclable catalyst, excellent selectivity, high yields researchgate.net |
Chemical Transformations and Reactivity of 2 Oxabicyclo 3.2.1 Octan 3 One
Ring-Opening Reactions and Polymerization
Ring-opening polymerization (ROP) of cyclic esters like 2-oxabicyclo[3.2.1]octan-3-one is a highly effective method for producing aliphatic polyesters. tandfonline.com This approach is often favored over polycondensation due to the milder reaction conditions and better control over the polymer's molecular weight. tandfonline.com The strain inherent in the bicyclic ring system of monomers like this compound provides a thermodynamic driving force for polymerization. mdpi.com
The ROP of lactones can proceed through several mechanisms, including cationic, anionic, and coordination-insertion pathways. nih.govresearchgate.net The most common and well-controlled mechanism for bicyclic lactones involves a coordination-insertion process, particularly when using metal-based catalysts. nih.govresearchgate.net
This mechanism generally involves the following steps:
Coordination: The lactone monomer coordinates to the metal center of the catalyst.
Nucleophilic Attack: An initiator group, typically an alkoxide bound to the metal, performs a nucleophilic attack on the carbonyl carbon of the lactone. researchgate.net
Ring-Opening: The acyl-oxygen bond of the lactone cleaves, leading to the opening of the ring and the insertion of the monomer into the metal-alkoxide bond. nih.govresearchgate.net
Propagation: The newly formed alkoxide end of the polymer chain can then attack another coordinated monomer, continuing the polymer chain growth.
Anionic mechanisms can also be employed, often using strong organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net In this pathway, the catalyst deprotonates an initiator (like an alcohol), which then attacks the monomer. However, this can sometimes lead to side reactions like epimerization. researchgate.net
A wide array of catalytic systems has been developed for the ROP of lactones, including bicyclic variants. These range from metal complexes to organocatalysts. nih.govrsc.org Metal alkoxides are among the most extensively used initiators for ROP. researchgate.net The choice of catalyst is crucial as it influences the polymerization rate, control over molecular weight, and the stereochemistry of the resulting polymer.
For bicyclic lactones, including the related 6-oxabicyclo[3.2.1]octan-7-one, both metal-based and organic catalysts have proven effective. unisa.itnih.gov Rare earth metal complexes, such as those of yttrium and lanthanum, are particularly efficient. unisa.itnih.gov For instance, specific lanthanum complexes have been used to polymerize a [3.2.1]bicyclic lactone, proceeding through a coordination-insertion mechanism that preserves the monomer's stereochemistry. unisa.it Organocatalysts like phosphazene bases have also been successfully employed. nih.gov
| Catalyst Type | Specific Examples | Applicable Monomers (including analogs) | Reference(s) |
| Metal Alkoxides | Sn(IV) and Al(III) alkoxides, Yttrium (Y) complexes, Lanthanum (La) complexes | Lactones, Lactides, [3.2.1]bicyclic lactones | researchgate.netunisa.itnih.gov |
| Organometallics | Diethylzinc (ZnEt₂) | Bicyclic lactone from norcamphor (B56629) | nih.gov |
| Organocatalysts | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), Cyclic trimeric phosphazene base (CTPB) | [3.2.1]bicyclic lactones, γ-butyrolactone | researchgate.netnih.gov |
The stereochemistry of the monomer is a critical factor that dictates the microstructure (e.g., atactic, isotactic, syndiotactic) of the resulting polymer, which in turn significantly influences its physical, mechanical, and thermal properties. bham.ac.ukduke.edubirmingham.ac.uk For polymers derived from bicyclic lactones, controlling the stereochemistry can lead to materials with enhanced properties such as higher crystallinity and melting temperatures. researchgate.net
In the case of a [3.2.1]bicyclic lactone monomer locked in a cis-configuration, polymerization via a coordination-insertion mechanism using a lanthanum catalyst yielded a polymer that completely retained the cis-configuration without epimerization. unisa.it This stereochemical fidelity is a key advantage of this catalytic approach. In contrast, using an anionic organocatalyst like TBD resulted in some epimerization, producing a polymer with a mix of cis and trans configurations. researchgate.net This demonstrates that the choice of catalyst can be used to tune the polymer's microstructure. Stereoregular polyesters generally exhibit superior thermal and mechanical properties compared to their atactic counterparts. duke.eduresearchgate.net For example, stereocomplexed crystalline materials, formed by blending enantiomeric polymer chains, can exhibit significantly higher melting temperatures. researchgate.net
The development of chemically recyclable polymers is a key goal in achieving a circular economy for plastics. nih.govcefic.org Polyesters derived from bicyclic lactones are promising candidates for such applications. The same ring strain that facilitates polymerization can also be harnessed for depolymerization, allowing the polymer to be reverted to its original monomer. nih.govnih.gov
A "hybrid monomer design" strategy has been proposed to create polymers that have both high polymerizability and high depolymerizability, properties that are often mutually exclusive. researchgate.netunisa.itnih.gov The bridged lactone 6-oxabicyclo[3.2.1]octan-7-one, an isomer of the title compound, exemplifies this concept. It is a structural hybrid of the highly polymerizable ε-caprolactone and the difficult-to-polymerize γ-butyrolactone. unisa.itnih.gov The resulting polymer (PBiL) exhibits excellent thermal properties (Tg up to 135 °C and Tm up to 263 °C) and can be completely depolymerized back to the pristine monomer. unisa.it Similarly, polyesters derived from a bicyclic lactone accessible from norcamphor have shown complete depolymerization under thermolysis conditions, enabling selective monomer recovery. nih.gov This process of breaking down a polymer into its monomer building blocks is a form of chemical recycling known as depolymerization. cefic.org
Oxidation and Reduction Pathways
The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a lactone. This compound is commonly synthesized via the Baeyer-Villiger oxidation of its corresponding ketone precursor, bicyclo[2.2.1]heptan-2-one (also known as 2-norbornanone). unimi.itharvard.edu
The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For an unsymmetrical ketone like 2-norbornanone, this insertion can occur on either side of the carbonyl, leading to two possible regioisomeric lactones. The regioselectivity of this oxidation is influenced by several factors, including the migratory aptitude of the adjacent carbon atoms and the reaction conditions. rsc.org
In the oxidation of 2-norbornanone, the bridgehead carbon has a higher migratory aptitude, leading to the preferential formation of this compound. harvard.edu
Various reagents can be used to effect this transformation:
Peroxyacids: Reagents like m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) are commonly used and give high yields of the desired lactone. harvard.educhemicalbook.com
Oxone: A green chemistry approach utilizes Oxone (potassium peroxymonosulfate) in water, which also produces the lactone in high yield. unimi.it
Enzymatic Oxidation: Biocatalytic methods using enzymes like cyclohexanone (B45756) oxygenase can perform the oxidation under mild conditions, yielding this compound in excellent yield (81%). harvard.edu
The regioselectivity can be influenced by substituents on the bicyclic ketone framework. Studies on substituted 8-oxabicyclo[3.2.1]octan-3-ones have shown that the electronic properties of substituents can markedly affect the outcome of the Baeyer-Villiger oxidation. researchgate.net
| Precursor Ketone | Oxidizing Agent/Catalyst | Product | Reference(s) |
| Bicyclo[2.2.1]heptan-2-one | m-Chloroperbenzoic acid (m-CPBA) | This compound | harvard.educhemicalbook.com |
| Bicyclo[2.2.1]heptan-2-one | Oxone in water | This compound | unimi.it |
| Bicyclo[2.2.1]heptan-2-one | Cyclohexanone oxygenase (enzyme) | This compound | harvard.edu |
Stereochemical Outcomes of Reductive Transformations
The reduction of the ketone functionality in this compound and its analogues is governed by the rigid, bridged structure of the ring system. The stereochemical outcome is highly dependent on the steric environment of the carbonyl group, which dictates the facial selectivity of hydride attack.
Research on related bicyclic systems, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, demonstrates this principle. The reduction of this ketone with sodium borohydride (B1222165) (NaBH₄) proceeds with high stereoselectivity, yielding the corresponding alcohol as a single isomer. scispace.com This selectivity arises from the hydride reagent attacking the carbonyl from the less sterically hindered exo face, resulting in the formation of the endo alcohol.
In analogous aza-bicyclic systems, methods have been developed for the stereoselective reduction to both the 3α-ols and 3β-ols, further underscoring the controlled nature of these transformations. rsc.org The choice of reducing agent and reaction conditions allows for predictable access to specific diastereomers, which is crucial for the synthesis of complex target molecules.
| Substrate | Reducing Agent | Major Product Stereochemistry | Reference |
|---|---|---|---|
| 8-oxabicyclo[3.2.1]oct-6-en-2-one | NaBH₄ | endo-alcohol | scispace.com |
| 6-azabicyclo[3.2.1]octan-3-one | Various | Selective to 3α-ol or 3β-ol | rsc.org |
Nucleophilic and Electrophilic Reactivity
Substitution Reactions on Functionalized Derivatives
Functionalized derivatives of the this compound scaffold serve as precursors for a variety of substitution and elimination reactions. The rigid framework often imparts high stereoselectivity to these processes. For instance, derivatives containing good leaving groups, such as halogens, are valuable intermediates.
Studies on brominated derivatives have shown that elimination reactions can be induced to form unsaturated systems. The treatment of a 6,7-dibromo-8-oxabicyclo[3.2.1]octan-2-one derivative with a non-nucleophilic base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) leads to a smooth elimination of hydrogen bromide, affording the corresponding 8-oxabicyclo[3.2.1]oct-6-ene product. scispace.com This demonstrates how the bicyclic system can be modified post-synthesis to introduce further functionality. Additionally, derivatives featuring a bromomethyl group are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. evitachem.com
Enolate Chemistry and Reactions with Chiral Reagents
The ketone at the C3 position allows for the generation of a corresponding enolate, which is a key intermediate for forming new carbon-carbon bonds. The enolate chemistry of bicyclo[3.2.1]octan-3-ones is well-explored, particularly in related nitrogen and sulfur-containing analogues.
Enantioselective deprotonation using chiral lithium amide bases can generate an enantioenriched enolate. This chiral enolate can then be trapped with various electrophiles to yield enantiomerically enriched products. nih.gov A notable application is the highly diastereoselective aldol (B89426) reaction. The lithium enolate of an 8-azabicyclo[3.2.1]octan-3-one, for example, reacts with benzaldehyde (B42025) to produce the exo-anti aldol product with high selectivity. researchgate.net This reactivity highlights the utility of the bicyclic scaffold in directing the stereochemical course of reactions at adjacent positions.
Pericyclic Reactions and Rearrangements
Diels-Alder Cycloadditions Involving Oxabicyclic Dienophiles
Unsaturated derivatives of this compound have been shown to be exceptionally reactive dienophiles in Diels-Alder cycloadditions. nih.gov The inherent ring strain and the electronic effects of the ketone and ether functionalities contribute to their enhanced reactivity, which can surpass that of more common bicyclo[2.2.1]heptene dienophiles. acs.org
These cycloadditions proceed with excellent stereochemical control. The incoming diene approaches from the more accessible exo-face of the oxabicyclic dienophile, leading to a single diastereomer of the cycloadduct. This high level of selectivity provides a powerful method for constructing complex polycyclic systems, such as bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane frameworks, which are core structures in various natural products. acs.org The reaction is versatile, proceeding in high yields with both cyclic and acyclic dienes. acs.org
| Diene | Yield of Cycloadduct | Stereochemistry | Reference |
|---|---|---|---|
| Cyclopentadiene | 95% | Single diastereomer (exo attack) | acs.org |
| 1,3-Butadiene | 80% | Single diastereomer (exo attack) | acs.org |
| 1,3-Cyclohexadiene | 90% | Single diastereomer (exo attack) | acs.org |
| Furan (B31954) | 85% | Single diastereomer (exo attack) | acs.org |
Alkylidene Carbene Reactions and Intramolecular Processes
Derivatives of the this compound framework are effective precursors for generating alkylidene carbenes, which can undergo a variety of intramolecular reactions. bham.ac.uk A prominent pathway for these reactive intermediates is the 1,5 C–H insertion, a powerful method for synthesizing five-membered rings. rsc.org
Studies on 8-oxabicyclo[3.2.1]oct-6-ene systems have shown that α-hydroxyalkylidene carbenes, generated from the thermolysis of α,β-epoxy-N-aziridinylimines, undergo diastereotopic group selective 1,5 C–H insertion reactions. rsc.org The stereoselectivity of this insertion is remarkably sensitive to nearby substituents. For instance, the presence of a tertiary alcohol at the C-3 position leads to one diastereomer, while protecting this alcohol as a trimethylsilyl (B98337) (TMS) ether completely reverses the sense of diastereoselectivity. rsc.orgresearchgate.net
Besides C-H insertion, other competing pathways for the carbene are observed, including 1,5 O–R insertion into an alcohol (R=H) or a silyl (B83357) ether (R=TMS) to form spirocyclic dihydrofurans, and fragmentation to a ketone. rsc.orgresearchgate.net The chemoselectivity between these pathways is influenced by the substitution pattern on the oxabicyclic ring. rsc.org
Acid-Catalyzed Rearrangements of this compound
The 2-oxabicyclo[3.2.1]octane framework, a core structure in various natural products, exhibits susceptibility to skeletal rearrangements under acidic conditions. These transformations, often driven by the release of ring strain and the formation of stable carbocation intermediates, can lead to diverse and structurally complex molecular architectures. The study of these rearrangements is crucial for understanding the reactivity of this bicyclic lactone and for its application in synthetic chemistry.
While direct acid-catalyzed rearrangement studies on the parent this compound are not extensively documented in readily available literature, investigations into closely related and substituted derivatives provide significant insights into the potential reaction pathways. Both Brønsted and Lewis acids have been employed to induce these transformations, which can include ring contractions, ring expansions, and migrations of alkyl or acyl groups.
Research into isomeric systems, such as the 8-oxabicyclo[3.2.1]octane series, has revealed a tendency for rearrangement. For instance, derivatives of 8-oxabicyclo[3.2.1]octan-3-one have been proposed to undergo pinacol-type rearrangements. researchgate.net Furthermore, Lewis acid treatment of substituted 6-oxabicyclo[3.2.1]octan-8-ones has been shown to initiate novel ring contraction and rearrangement sequences. researchgate.net These findings underscore the inherent potential for skeletal reorganization within the oxabicyclo[3.2.1]octane system upon interaction with acidic reagents.
A notable example of acid-catalyzed rearrangement within this bicyclic framework involves substituted, unsaturated analogs. The treatment of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones with triflic acid leads to a clean and rapid rearrangement to form methoxytropolones or furan derivatives, depending on the substitution pattern. This transformation highlights the profound skeletal reorganization that can be triggered by a strong Brønsted acid.
Gold catalysts, acting as soft Lewis acids, have also been utilized in domino reactions that assemble the oxabicyclo[3.2.1]octane core through a sequence of cyclization and semi-pinacol rearrangements. nih.gov While this represents a synthetic approach, it demonstrates the facility of rearrangement pathways in the formation of this bicyclic system.
The general mechanism for these rearrangements typically involves the protonation or coordination of a Lewis acid to an oxygen atom, most commonly the ether oxygen or the carbonyl oxygen of the lactone. This initial step enhances the leaving group ability of a substituent or facilitates ring opening to generate a carbocationic intermediate. Subsequent 1,2-hydride or 1,2-alkyl shifts, characteristic of Wagner-Meerwein rearrangements, can then occur, leading to a more stable carbocation. wikipedia.orgmsu.eduresearchgate.net The final step usually involves nucleophilic attack or elimination to afford the rearranged product.
The table below summarizes representative acid-catalyzed rearrangements observed in derivatives of the oxabicyclo[3.2.1]octane system, providing an overview of the types of transformations that could be anticipated for this compound.
| Precursor | Acid/Catalyst | Key Transformation | Product Type |
| Substituted 6-oxabicyclo[3.2.1]octan-8-ones | Lewis Acids | Ring contraction/rearrangement | Di- and Triquinanes |
| 3-Methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones | Triflic Acid | Skeletal rearrangement | Methoxytropolones |
| 1,8-Diynyl Vinyl Acetates | Au(I) / Brønsted Acid | Cycloisomerization / semi-pinacol rearrangement | Bicyclo[2.2.1]heptenones |
Detailed experimental studies focusing specifically on the acid-catalyzed reactivity of the parent this compound are needed to fully elucidate its rearrangement pathways and to harness the synthetic potential of the resulting products.
Stereochemical Aspects and Conformational Analysis
Elucidation of Absolute and Relative Stereochemistry in Complex Analogues
The determination of stereochemistry in derivatives of 2-oxabicyclo[3.2.1]octan-3-one is a non-trivial task, often requiring a combination of spectroscopic methods, computational analysis, and chemical correlation. For complex, chiral analogues, establishing both the relative and absolute configuration is fundamental.
One effective approach involves the use of chiroptical properties, such as circular dichroism (CD) spectroscopy. In a study of chiral bifunctional oxabicyclodecanediones, which share the bridged lactone feature, CD spectra were analyzed to determine absolute configurations. This process was supported by conformational analysis using ab initio and molecular mechanics calculations, which helped in applying the lactone sector rules. However, the final, unambiguous proof of the absolute configurations was achieved through the enantiospecific synthesis of the keto lactones from enantiomerically enriched ketone precursors. researchgate.net
The synthesis of complex natural products containing the oxabicyclo[3.2.1]octane motif highlights the importance of stereocontrol. For instance, the development of diastereoselective syntheses for this ring system, particularly when bearing multiple chiral centers, remains a significant challenge. researchgate.net Methodologies that achieve high stereocontrol are critical for accessing specific isomers and clarifying their absolute configurations, which can be essential for understanding biological activity. researchgate.netucl.ac.uk
Conformational Dynamics of the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane framework, which forms the carbon skeleton of this compound, possesses distinct conformational properties. Unlike the related bicyclo[3.3.1]nonane system which can exist in twin-chair, boat-chair, or twin-boat conformations, the bicyclo[3.2.1]octane framework is more rigid. rsc.org Its low-energy conformation can be conceptualized as being similar to norbornane, which is based on boat cyclohexane (B81311) structures. uci.edu
| Framework | Common Conformations | Key Features |
| Bicyclo[3.2.1]octane | Norbornane-like (based on boat cyclohexane) | More rigid than bicyclo[3.3.1]nonane. |
| Bicyclo[3.3.1]nonane | Twin-chair (CC), Boat-chair (BC), Twin-boat (BB) | Greater conformational flexibility. rsc.org |
Interplay of Stereochemistry and Reaction Pathways
The stereochemistry of substituents on the 2-oxabicyclo[3.2.1]octane skeleton exerts profound control over the pathways of chemical reactions. Stereoelectronic effects and steric hindrance are key factors that determine reactivity and product distribution. researchgate.net
In reactions involving analogues like 8-oxabicyclo[3.2.1]oct-6-ene systems, the stereochemical disposition of substituents can direct the reaction toward several competing pathways. For instance, the presence and orientation of a benzyloxy group at the C-2 position can lead to a variety of outcomes, including:
1,5 C–H insertion
1,5 O–R insertion into a tertiary alcohol or silyl (B83357) ether
1,2-rearrangement to an alkyne
Fragmentation to a ketone rsc.orgrsc.org
This demonstrates that a subtle change in the stereochemical environment can dramatically alter the reactivity of the molecule, favoring one pathway over several other possibilities. rsc.orgrsc.org Similarly, in Paternò-Büchi photocycloaddition reactions, the stereoselectivity is highly dependent on the steric demand of substituents, which can influence the formation of different reactive conformers. acs.org The stereocontrolled formation of the bicyclic scaffold itself is often the most critical aspect of a synthetic strategy, as all subsequent stereochemical outcomes depend on it. ehu.es
Diastereotopic Group Selectivity in Chemical Transformations
Diastereotopic group selectivity is a key feature in the chemistry of this compound analogues. This phenomenon occurs when a reagent selectively reacts with one of two chemically equivalent but stereochemically distinct (diastereotopic) groups in a molecule.
A clear example is seen in the reactions of α-hydroxyalkylidene carbenes with 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene systems. These carbenes undergo diastereotopic group selective 1,5 C–H insertion reactions. rsc.orgresearchgate.net The selectivity of this insertion can be manipulated and even reversed by altering the stereoelectronic environment. For example, protecting a nearby tertiary alcohol at the C-3 position as a trimethylsilyl (B98337) (TMS) ether reverses the sense of diastereoselectivity in the C-H insertion reaction. rsc.orgresearchgate.net This highlights the subtle yet powerful influence of remote functional groups in controlling stereochemical outcomes.
This principle of diastereoselectivity is not limited to carbene chemistry. Ring-closing metathesis (RCM) reactions on substrates that contain diastereotopic alkenyl groups can also proceed with moderate to high degrees of diastereoselectivity, allowing for the stereoselective synthesis of complex cyclic structures. sci-hub.se
| Reaction Type | Substrate System | Observation | Reference |
| 1,5 C–H Insertion | 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-ene | α-Hydroxyalkylidene carbenes show high diastereotopic group selectivity. | rsc.orgresearchgate.net |
| 1,5 C–H Insertion | C-3 tertiary alcohol protected as TMS ether | The sense of diastereoselectivity is reversed compared to the free alcohol. | rsc.orgresearchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Comprehensive NMR Spectroscopic Strategies (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-oxabicyclo[3.2.1]octan-3-one. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom, while two-dimensional (2D) techniques establish the connectivity between them.
¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of its ten protons, with chemical shifts and coupling patterns dictated by their spatial relationships. The ¹³C NMR spectrum reveals seven unique carbon signals, including a characteristic downfield resonance for the carbonyl carbon of the lactone. nih.gov Detailed spectral data are presented in the table below.
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity and Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | 4.86 | m | 80.9 |
| 3 | - | - | 170.8 |
| 4α | 2.73 | ddd, J = 18.3, 4.8, 2.1 | 40.6 |
| 4β | 2.48 | dt, J = 18.3, 2.1 | 40.6 |
| 5 | 2.55 | m | 31.8 |
| 6 | 2.04-1.85 | m | 35.8 |
| 7 | 1.80-1.60 | m | 29.2 |
| 8 | 2.17 | m | 32.4 |
2D NMR Techniques: To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be expected between adjacent protons, for instance, between the bridgehead proton at C5 and the protons on the adjacent carbons C4, C6, and C8.
HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon would show a cross-peak with its attached proton(s), confirming the assignments made from the 1D spectra.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the bicyclic framework. For example, the protons on C4 would show an HMBC correlation to the carbonyl carbon at C3.
| Proton(s) | Expected COSY Correlations (with Protons on) | Expected HMBC Correlations (with Carbons) |
|---|---|---|
| H1 | H5, H8 | C3, C5, C7, C8 |
| H4 | H5 | C3, C5, C6 |
| H5 | H1, H4, H6 | C1, C3, C4, C6, C7 |
| H6 | H5, H7 | C4, C5, C7, C8 |
| H7 | H6, H8 | C1, C5, C6, C8 |
| H8 | H1, H7 | C1, C5, C6, C7 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides definitive confirmation of its elemental composition.
The molecular formula of this compound is C₇H₁₀O₂. nih.govnih.gov The expected (calculated) exact mass for the molecular ion [M]⁺ can be compared to the experimentally determined value to confirm this formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₂ |
| Calculated Exact Mass [M]⁺ | 126.0681 |
| Experimentally Found Mass [M]⁺ | 126.0679 |
The close agreement between the calculated and found mass values provides strong evidence for the assigned molecular formula.
X-ray Crystallography for Unambiguous Structural and Stereochemical Assignment
For instance, X-ray diffraction studies on derivatives of the 8-oxabicyclo[3.2.1]octane system have been reported. These studies unambiguously confirm the bicyclic ring fusion and provide precise bond lengths, bond angles, and torsional angles. The data from these derivatives reveal the characteristic strained boat-like conformation of the five-membered ring and the chair-like conformation of the six-membered ring.
While specific data for the parent compound is not presented, the table below illustrates the type of information obtained from a single-crystal X-ray diffraction experiment of a derivative, in this case, a substituted 8-oxabicyclo[3.2.1]oct-3-enone.
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.115(3) |
| c (Å) | 9.782(3) |
| β (°) | 105.34(2) |
| Volume (ų) | 975.4(4) |
Note: The data presented are for a representative derivative and not for this compound itself.
Vibrational Spectroscopy for Functional Group Insights in Complex Derivatives
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the lactone ring and the hydrocarbon framework.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. nih.gov This band typically appears at a higher frequency than that of a simple acyclic ester due to ring strain. Other characteristic absorptions include C-O stretching vibrations and various C-H stretching and bending modes of the bicyclic system.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2945 | C-H stretch (alkane) | Medium |
| 1730 | C=O stretch (γ-lactone) | Strong |
| 1375 | C-H bend | Medium |
| 1223, 1196, 1129 | C-O stretch | Strong |
| 1069, 1016, 1000, 978 | Fingerprint region | Medium/Weak |
Raman Spectroscopy: While specific Raman data for this compound is not widely reported, the technique would be expected to provide complementary information to the IR spectrum. The C=O stretch of the lactone should also be visible in the Raman spectrum, although its intensity may vary. The C-C and C-H vibrations of the bicyclic framework are typically strong in Raman spectra and would provide further structural confirmation.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) is a cornerstone of computational studies on bicyclic systems like 2-oxabicyclo[3.2.1]octan-3-one, enabling accurate determination of their three-dimensional structures and energetic properties. These calculations are crucial for identifying the most stable geometric arrangements (global minima) on the potential energy surface.
Researchers commonly employ hybrid functionals, such as B3LYP, often paired with Pople-style basis sets like 6-31G(d) or larger, to perform geometry optimizations. For instance, in the related bicyclo[3.2.1]octane hydrocarbon skeleton, DFT calculations have been used to evaluate the relative stabilities of various structural isomers. rroij.com Such studies involve calculating the total electronic energy of each possible conformer to identify the most stable structure.
In studies on derivatives of the closely related 8-oxabicyclo[3.2.1]octane core, DFT calculations at the B3LYP/6-31G* level have been successfully used for geometry optimization, allowing for detailed conformational analysis. ufv.brresearchgate.net These computational approaches provide optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's intrinsic properties. The table below summarizes various DFT levels of theory used to study the energetics of the parent bicyclo[3.2.1]octane isomer, demonstrating the common methodologies applied in this field. rroij.com
| Bridge Head Isomer | Level of Theory | Hartree-Fock Energy | Relative Energy (kcal/mol) |
|---|---|---|---|
| Bicyclo[3.2.1]Octane | B3LYP/6-31Gd | -312.3877427 | 0 |
| Bicyclo[2.2.2]Octane | B3LYP/6-31Gd | -312.3887926 | -0.66 |
| Bicyclo[3.2.1]Octane | B3LYP/6-31Gdp | -312.4064165 | 0 |
| Bicyclo[2.2.2]Octane | B3LYP/6-31Gdp | -312.4069047 | -0.31 |
| Bicyclo[3.2.1]Octane | B3LYP/6-311Gd | -312.4458469 | 0 |
| Bicyclo[2.2.2]Octane | B3LYP/6-311Gd | -312.4460272 | -0.11 |
| Bicyclo[3.2.1]Octane | B3LYP/6-311G+dp | -312.463782 | 0 |
| Bicyclo[2.2.2]Octane | B3LYP/6-311G+dp | -312.463722 | 0.038 |
Prediction of Reactivity and Selectivity through Computational Modeling
Computational modeling is instrumental in predicting the reactivity of substrates leading to the oxabicyclo[3.2.1]octane skeleton and the selectivity of their transformations. By calculating the energy profiles of different reaction pathways, researchers can rationalize and predict experimental outcomes.
For example, theoretical studies using the M06-2X functional have been conducted on the Brønsted-base-catalyzed annulations that produce oxabicyclo[3.2.1]octane derivatives. crimsonpublishers.comresearchgate.net These studies explain how the choice of base influences the reaction pathway and the resulting product distribution. The calculations revealed that a weaker base favors the formation of a stable enolate leading to a spiro[4.5]decane, whereas a stronger base facilitates an oxa-Michael addition that produces the oxabicyclo[3.2.1]octane core. crimsonpublishers.com
Furthermore, computational models are used to understand stereoselectivity. DFT calculations have been employed to rationalize the facial selectivity in (4+3) cycloaddition reactions that form similar bicyclic systems. researchgate.net By analyzing the transition state energies for different modes of attack (e.g., top-face vs. bottom-face), it is possible to predict which diastereomer will be preferentially formed. researchgate.net These models can account for subtle steric and electronic interactions, such as cation-π interactions, that dictate the stereochemical outcome of a reaction. researchgate.net Such computational work has also been vital in understanding how substituent placement on reactive intermediates influences the pathways of cycloaddition reactions. cuny.edu
Mechanistic Investigations of Complex Transformations (e.g., Cycloadditions, Rearrangements)
Theoretical calculations provide a molecular-level view of complex reaction mechanisms, such as cycloadditions and rearrangements, that are used to synthesize the 2-oxabicyclo[3.2.1]octane framework. These investigations identify key intermediates and transition states, clarifying the sequence of bond-forming and bond-breaking events.
A detailed mechanistic study on the formation of an oxabicyclo[3.2.1]octane system from ethylidene 1,3-indenedione and vinyl 1,2-diketone illustrates this capability. crimsonpublishers.comresearchgate.net The study explored three potential pathways (A, B, and C) starting from a common intermediate. Path A, which leads to the oxabicyclo[3.2.1]octane, proceeds through an intramolecular oxa-Michael addition followed by a proton transfer and a final intramolecular aldol (B89426) reaction. crimsonpublishers.com The calculations identified the proton transfer step as the rate-limiting step for this pathway. crimsonpublishers.com
DFT has also been used to elucidate the mechanism of rearrangement reactions. In one study, calculations were crucial to understanding the necessity of a selective 1,2-alkyl migration within a gold-catalyzed semi-pinacol rearrangement cascade that efficiently assembles the oxabicyclo[3.2.1]octane scaffold. nih.gov The activation energies calculated for key steps in these transformations are critical for determining the feasibility of a proposed mechanism, as shown in the table below for the formation of an oxabicyclo[3.2.1]octane derivative. researchgate.net
| Reaction Step (Transition State) | Activation Energy in Gas Phase (kcal/mol) | Activation Energy in Solvent (kcal/mol) |
|---|---|---|
| ts-i23 (Oxa-Michael Addition) | 6.1 | 7.6 |
| ts-i34 (Proton Transfer) | 26.7 | 26.5 |
| ts-i45 (Aldol Reaction) | 15.3 | 15.0 |
Conformational Landscape Analysis and Molecular Dynamics Simulations
The bicyclic structure of this compound imparts significant conformational constraints. The core skeleton consists of a six-membered ring fused with a five-membered ring, and the six-membered ring can theoretically adopt chair, boat, or twist-boat conformations. Computational analysis is essential for exploring this conformational landscape and identifying the most stable conformers.
Studies on alcohol derivatives of 8-oxabicyclo[3.2.1]octane have combined NMR data with DFT (B3LYP/6-31G*) geometry optimizations to analyze their conformations. ufv.brresearchgate.net For several derivatives, the pyran (six-membered) ring was found to predominantly adopt a chair conformation. ufv.br However, in one specific case, NMR data indicated the presence of a boat conformer. ufv.brresearchgate.net Interestingly, while calculations predicted the chair conformer to be lower in energy, the calculated NMR chemical shifts for the boat conformer showed better agreement with the experimental data, highlighting the synergy between computational and experimental techniques. ufv.br
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided context, this technique represents a powerful extension of static DFT calculations. MD simulations can model the dynamic behavior of the molecule over time, providing insights into conformational flexibility, the pathways of conformational interconversion, and the influence of solvent on the conformational equilibrium. This approach complements the static picture provided by energy calculations and crystallographic studies.
Applications in Broader Chemical Science Disciplines
Utility as Building Blocks in Complex Organic Synthesis
The rigid, bicyclic framework of 2-oxabicyclo[3.2.1]octan-3-one provides a stereochemically defined platform for the construction of complex molecular architectures. This has made it and its derivatives attractive intermediates in the synthesis of natural products and other challenging bridged systems.
The bicyclo[3.2.1]octane core is a recurring motif in a variety of natural products, many of which exhibit significant biological activities. Synthetic strategies often rely on the use of well-defined bicyclic precursors to efficiently construct these complex polycyclic systems. While direct total synthesis examples starting from the parent this compound are not extensively documented in readily available literature, the strategic importance of this scaffold is evident from synthetic efforts towards related natural products. For instance, the polycyclic polyprenylated acylphloroglucinols (PPAPs), a family of natural products with diverse biological properties, feature a densely functionalized bicyclo[3.3.1]nonane or [3.2.1]octane core. Synthetic approaches towards these molecules often involve the construction of a bicyclic intermediate as a key strategic element. ucl.ac.uk
Derivatives of the this compound framework have been utilized as versatile synthons. For example, homochiral oxabicyclo[3.2.1]octadiene derivatives have been developed as building blocks for the synthesis of natural products like deacetoxyalcyonin acetate. acs.org These synthons undergo facile Diels-Alder reactions, providing access to more complex bridged systems. acs.org
The inherent strain and reactivity of the bicyclo[3.2.1]octane system make it a valuable intermediate for the synthesis of other bridged cyclic structures. The strategic opening or rearrangement of this framework can lead to the formation of larger or more complex ring systems that are otherwise difficult to access.
A notable example is the use of oxabicyclo[3.2.1]octadiene derivatives as highly reactive dienophiles in Diels-Alder reactions. These reactions proceed with high stereochemical control and in excellent yields to provide access to bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems. acs.org This reactivity is attributed to the strain and homoconjugation effects within the bicyclic system. The ability to construct these larger bridged frameworks is crucial for the synthesis of a variety of complex target molecules.
Furthermore, annulation strategies, such as tandem Michael-Aldol reactions, have been developed to construct a diverse range of bicyclo[3.2.1] compounds with a high degree of stereoselectivity. ucl.ac.uk These methods provide a reliable route to polysubstituted bridged systems, highlighting the versatility of the bicyclo[3.2.1]octane scaffold as a synthetic intermediate.
Advancements in Polymer Science and Engineering
The ring-opening polymerization (ROP) of cyclic esters is a powerful method for the synthesis of polyesters with controlled molecular weights and diverse properties. This compound and its analogues have emerged as promising monomers in this field, leading to the development of novel polyesters with tunable characteristics and potential for recyclability.
The ring-opening polymerization of this compound offers a pathway to polyesters with unique architectures and properties. A doctoral thesis by Swaminathan Sivaram explored the ROP of this bicyclic lactone. swaminathansivaram.in The study noted that higher reaction temperatures could lead to colored products, suggesting that polymerization at lower temperatures using catalysts like aluminum isopropoxide could be a more controlled route to the desired polyester (B1180765). swaminathansivaram.in
Research on a closely related compound, 6-oxabicyclo[3.2.1]octan-7-one, has demonstrated the potential for creating high-performance polyesters. unisa.itresearchgate.netnih.gov This monomer, which can be synthesized from 3-cyclohexene-1-carboxylic acid, undergoes ROP to produce a polyester (PBiL) with a high glass transition temperature (Tg) of up to 135 °C and a melting temperature (Tm) of up to 263 °C. unisa.it These thermal properties represent a significant enhancement compared to its parent homopolymers, poly(γ-butyrolactone) and poly(ε-caprolactone). unisa.it The mechanical properties of PBiL are also noteworthy, with a Young's modulus approximately ten times higher than its parent polymers. unisa.it The stereochemistry of the bicyclic lactone plays a crucial role in determining the properties of the resulting polyester. For instance, the ring-opening polymerization of a cis-configured [3.2.1] bicyclic lactone using a lanthanum complex as a catalyst resulted in an all-cis polyester that was a hard, strong, and brittle glass. researchgate.net In contrast, using an organocatalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) led to a polyester with a mix of cis and trans configurations due to epimerization and transesterification. researchgate.net
Furthermore, the polymerization of a terpenoid-based bicyclic lactone, (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one, has been shown to produce polyesters with tacticity-independent crystallinity, high yield stress, high Young's modulus, and high melting temperatures. nih.gov This highlights the potential to create high-performance polyesters from renewable resources with tunable properties.
Table 1: Thermal Properties of Polyesters Derived from Bicyclic Lactones
| Monomer | Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td,5%) |
| 6-oxabicyclo[3.2.1]octan-7-one | PBiL | Up to 135 °C | Up to 263 °C | 318 °C |
| (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one | poly(CamL) | - | 161-225 °C | - |
Data sourced from multiple studies. unisa.itnih.gov
The development of chemically recyclable polymers is a critical step towards a circular economy for plastics. Bicyclic lactones, including analogues of this compound, are being investigated as monomers for the design of such sustainable materials.
The polyester derived from 6-oxabicyclo[3.2.1]octan-7-one (PBiL) has demonstrated complete chemical recyclability. unisa.itresearchgate.netnih.gov The polymerization of this monomer is a reversible process, and the resulting polymer can be depolymerized back to the original monomer in high yield. unisa.itnih.gov This process can be achieved by heating the polymer in the presence of a catalyst. nih.gov This "closed-loop" recycling is a key feature of sustainable polymer design.
The design of the 6-oxabicyclo[3.2.1]octan-7-one monomer is an example of a "hybrid monomer" strategy, where a substructure with a high ceiling temperature (favoring polymerization) is combined with a substructure with a low ceiling temperature (favoring depolymerization). unisa.itnih.gov This allows for both efficient polymerization and depolymerization under different conditions.
Similarly, the terpenoid-based polyester, poly(CamL), derived from (1R,5S)-8,8-dimethyl-3-oxabicyclo[3.2.1]octan-2-one, can be chemically recycled back to its monomer in high yield, and the repolymerized material retains its virgin-quality properties. nih.gov This demonstrates the potential for creating high-performance, bio-derived, and chemically circular polyesters.
Research in Agrochemistry and Plant Science
Analogues of this compound have been synthesized and evaluated for their biological activity in the context of agriculture and plant science. Research has focused on their potential as herbicides and plant growth regulators.
Several studies have investigated the synthesis and phytotoxic properties of derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one. These compounds have been shown to affect the root and shoot growth of various plant species. dss.go.thscielo.br For example, a study on several 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives found that at a concentration of 100 µg/mL, they stimulated cucumber root growth while inhibiting sorghum root growth. dss.go.th
Another study described the synthesis of oxabicyclic analogues related to helminthosporins, which are natural fungal metabolites with plant growth regulatory properties. mdpi.comresearchgate.netnih.gov The synthesized compounds, derived from a [4+3] cycloaddition reaction, were evaluated for their ability to interfere with the growth of Sorghum bicolor and Cucumis sativus seedlings. mdpi.comresearchgate.net The most active compounds were found to be those possessing a carbonyl group conjugated with a double bond. mdpi.comresearchgate.net
The effect of various synthetic intermediates and analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one on the germination and radicle growth of Sorghum bicolor has also been investigated. scielo.br While some compounds showed inhibitory effects on radicle growth at certain concentrations, others exhibited stimulatory effects at lower concentrations. scielo.br These findings suggest that the this compound scaffold and its derivatives could serve as a basis for the development of new agrochemicals with specific activities.
Table 2: Plant Growth Regulatory Effects of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives on Sorghum bicolor
| Compound | Concentration (ppm) | Effect on Radicle Growth |
| 3-(methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dione | 100 | 33-35% stimulation |
| 3-(methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dione | 1000 | 29% inhibition |
| 4-oxohexanoic acid | 100 | 33-35% stimulation |
| 4-oxohexanoic acid | 1000 | 80.2% inhibition |
Data from a study on analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one. scielo.br
Synthesis of Derivatives with Plant Growth Regulatory Activity
The investigation into 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives has revealed their significant and selective effects on plant growth. These compounds have been synthesized and evaluated for their ability to modulate the growth of different plant species, demonstrating both inhibitory and stimulatory activities.
In a notable study, a series of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives were prepared through a [3 + 4] cycloaddition reaction involving an oxyallyl carbocation generated from polybromoketones and various alkylfurans. The resulting compounds were then tested for their effects on the radicle growth of a monocotyledon, sorghum (Sorghum bicolor L.), and a dicotyledon, cucumber (Cucumis sativus L.). The findings indicated a selective regulatory activity: at a concentration of 100 μg/mL, all tested compounds stimulated the root growth of cucumber by 5% to 30%. In contrast, the same compounds inhibited the root growth of sorghum by 23% to 56%. researchgate.net Interestingly, none of the compounds showed any significant effect on the germination percentage of either species. researchgate.net
This dual activity, promoting growth in one type of plant while inhibiting it in another, highlights the potential of the this compound scaffold for developing selective plant growth regulators. The specific effects of some of these derivatives are detailed in the table below.
Plant Growth Regulatory Activity of 8-oxabicyclo[3.2.1]oct-6-en-3-one Derivatives
| Compound | Effect on Cucumber (Cucumis sativus) Radicle Growth at 100 µg/mL | Effect on Sorghum (Sorghum bicolor) Radicle Growth at 100 µg/mL |
|---|---|---|
| Derivative 1 | Stimulation (5-30%) | Inhibition (23-56%) |
| Derivative 2 | Stimulation (5-30%) | Inhibition (23-56%) |
| Derivative 3 | Stimulation (5-30%) | Inhibition (23-56%) |
Investigation of Herbicidal Potential of Oxabicyclic Analogues
Building on the observed plant growth inhibitory effects, researchers have further explored the herbicidal potential of analogues of this compound. These investigations are partly inspired by naturally occurring phytotoxic compounds, such as helminthosporins, which feature a similar structural framework.
One line of research focused on the synthesis and herbicidal activity of derivatives of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one. A series of aromatic alcohols were synthesized from this parent compound and evaluated for their effect on the root growth of Sorghum bicolor. At a concentration of 6.6 μg/g, these alcohol derivatives exhibited a wide range of inhibitory effects, from 8% to a complete 100% inhibition. nih.gov The most potent compounds from this series were those containing p-methylphenyl, p-chlorophenyl, and p-fluorophenyl substituents, all of which caused 100% inhibition of radicle growth in S. bicolor. nih.gov
Further greenhouse experiments with these highly active compounds were conducted to assess their effects on the weeds Bidens pilosa, Desmodium tortuosum, and Pennisetum setosum, as well as the crop species Cucumis sativus and S. bicolor. The results demonstrated that these compounds had a significant inhibitory effect on both the aerial parts (26-73% inhibition) and the roots (13-79% inhibition) of both the weeds and the crop species. nih.gov
The structural feature common to the most active compounds in another study was the presence of a carbonyl group conjugated with a double bond. One of the most effective compounds in this series demonstrated a 52% inhibition against the monocotyledonous species Sorghum bicolor at the tested concentration. These findings underscore the potential of the oxabicyclic scaffold in the design of new herbicides.
Herbicidal Activity of 2α,4α-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one Derivatives on Sorghum bicolor Radicle Growth
| Substituent (Aryl Group) | Inhibition (%) at 6.6 µg/g |
|---|---|
| p-methylphenyl | 100 |
| p-chlorophenyl | 100 |
| p-fluorophenyl | 100 |
| Other aromatic alcohols | 8 - 100 |
| Alkene derivatives | 15 - 46 |
Role as Bioisosteres in Chemical Design
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry and drug design. This approach aims to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. Saturated bicyclic scaffolds are often explored as bioisosteres for aromatic rings to improve properties such as solubility and metabolic stability.
While various oxabicycloalkanes, such as 2-oxabicyclo[2.2.2]octane, have been investigated as bioisosteres for the phenyl ring, there is currently a lack of scientific literature describing the specific role of this compound as a bioisostere in chemical design. The existing research on this particular compound has predominantly focused on its utility as a scaffold for synthesizing agrochemicals, as detailed in the preceding sections.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient and stereoselective synthesis of the 2-oxabicyclo[3.2.1]octane core is a primary focus of ongoing research. Traditional synthetic methods often require multiple steps and harsh reaction conditions. Consequently, the development of novel catalytic systems that can construct this bicyclic lactone with high efficiency and stereocontrol is a significant area of advancement.
Recent efforts have centered on organocatalysis and dual catalytic systems to achieve enantioselective synthesis. nih.govrsc.org For instance, a switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes has been developed to produce functionalized 2-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivity. nih.gov This method allows for the controlled generation of multiple stereocenters in a single step. Furthermore, dual catalyst systems, combining a chiral primary aminothiourea and an achiral thiourea, have been successfully employed in highly enantioselective intermolecular [5+2] cycloadditions to generate 8-oxabicyclo[3.2.1]octane derivatives. nih.gov
Future research in this area is expected to focus on the development of even more efficient and versatile catalytic systems. This includes the exploration of new chiral ligands for metal-catalyzed reactions and the design of novel organocatalysts with enhanced reactivity and selectivity. The ultimate goal is to establish catalytic protocols that are not only highly efficient but also environmentally benign and applicable to a wide range of substrates, thereby facilitating the synthesis of diverse libraries of 2-oxabicyclo[3.2.1]octan-3-one derivatives for biological screening.
Exploration of Unconventional Reactivity Patterns
Beyond its synthesis, researchers are increasingly investigating the unique and sometimes unconventional reactivity of the this compound scaffold. The strained bicyclic system and the presence of the lactone functionality give rise to a rich and complex chemical behavior that can be exploited for the synthesis of other valuable molecules.
Ring-opening reactions of the oxabicyclic core are a particularly fruitful area of investigation. acs.orgresearchgate.net These reactions can be triggered by various reagents and conditions, leading to the formation of highly functionalized monocyclic and acyclic compounds that would be difficult to access through other means. The regioselectivity and stereoselectivity of these ring-opening processes are of great interest and are being studied to understand the underlying mechanistic principles. For instance, the ring-opening cross-metathesis of oxabicyclo[3.2.1]octene derivatives has been shown to be a convenient method for preparing differentially substituted 4-pyrones. acs.org
Furthermore, the 2-oxabicyclo[3.2.1]octane framework can participate in various cycloaddition and rearrangement reactions. d-nb.inforesearchgate.net For example, a stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade of related oxabicyclic systems has been demonstrated. d-nb.info Future work in this area will likely focus on uncovering new and unexpected reactivity patterns. This could involve the use of photochemistry, electrochemistry, or novel catalysts to access unprecedented transformations of the this compound core, further expanding its utility as a versatile building block in organic synthesis.
Computational Design of New Oxabicyclic Architectures
The advent of powerful computational tools has opened up new avenues for the in silico design of novel molecular architectures. In the context of this compound, computational chemistry is poised to play a crucial role in the rational design of new derivatives with tailored properties.
Density Functional Theory (DFT) calculations are being employed to investigate the mechanisms of reactions involving the oxabicyclo[3.2.1]octane framework, providing valuable insights into the factors that control reactivity and selectivity. crimsonpublishers.comrroij.com For example, theoretical investigations have been conducted on the Brønsted-base-catalyzed annulations that deliver oxabicyclo[3.2.1]octane structures, elucidating the intricate reaction pathways. crimsonpublishers.com
The future of this research direction lies in the proactive use of computational methods to design novel oxabicyclic architectures with specific biological targets in mind. By modeling the interactions between different this compound derivatives and protein binding sites, it may be possible to predict which structural modifications will lead to enhanced biological activity. This computational-driven approach could significantly accelerate the discovery of new therapeutic agents based on this privileged scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry and automated synthesis are revolutionizing the way organic molecules are prepared. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput screening. The integration of these platforms for the synthesis of this compound and its derivatives is an exciting and rapidly developing area.
Flow chemistry has been successfully applied to the synthesis of lactones, demonstrating the potential for the continuous production of these important compounds. rsc.orgrsc.orgacs.orgacs.orgresearchgate.net While the direct flow synthesis of this compound has not been extensively reported, the existing literature on flow-based lactone synthesis suggests that this is a feasible and promising endeavor. The development of a continuous flow process for this bicyclic lactone would enable its production on a larger scale with greater efficiency and reproducibility.
Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are also becoming increasingly sophisticated. nih.govsigmaaldrich.comchemistryworld.comnih.gov The application of these platforms to the synthesis of libraries of this compound derivatives would allow for the rapid exploration of structure-activity relationships. By combining automated synthesis with high-throughput biological screening, it will be possible to quickly identify new compounds with desirable therapeutic properties. The future in this domain will likely see the development of fully integrated and automated workflows for the design, synthesis, and biological evaluation of novel this compound-based compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxabicyclo[3.2.1]octan-3-one, and what key challenges arise during cyclization?
- Methodological Answer : The synthesis often involves palladium-catalyzed intramolecular cyclization of hydrazine derivatives or bridging cyclization strategies. For example, Tsuji–Trost reactions followed by cycloaddition have been employed to construct the bicyclic lactone core . Key challenges include controlling regioselectivity during cyclization and avoiding side reactions such as ring-opening under acidic/basic conditions .
Q. How can researchers confirm the identity and purity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and 2D spectra to confirm stereochemistry and substituent positions.
- Mass Spectrometry : Use electron ionization (EI-MS) to verify molecular weight and fragmentation patterns (e.g., NIST data for related bicyclic lactones) .
- Chromatography : Employ HPLC or GC with standards to assess purity .
Q. What experimental protocols ensure reproducibility in synthesizing bicyclic lactones like this compound?
- Methodological Answer :
- Detailed Documentation : Report reaction conditions (temperature, solvent, catalyst loading) and workup procedures in the main text or supplementary materials .
- Control Experiments : Test alternative cyclization pathways (e.g., kinetic vs. thermodynamic control) to identify optimal conditions .
- Reference Known Compounds : Compare spectral data with published analogs (e.g., 8-substituted azabicyclo derivatives) .
Advanced Research Questions
Q. How do acidic or basic conditions influence the structural rearrangement of this compound?
- Methodological Answer : Under acidic conditions, the bridged 2,7-dioxabicyclo[3.2.1]octan-3-one can isomerize to fused 2,8-dioxabicyclo[3.3.0]octan-3-one derivatives. This is attributed to strain relief in the bridged system. Basic conditions promote similar rearrangements, often requiring monitoring via -NMR to track structural changes .
Q. What mechanisms explain the reactivity of this compound with primary amines?
- Methodological Answer : The lactone carbonyl reacts with amines to form substituted pyrroles via nucleophilic attack and subsequent cyclization. For example, lysine residues in lysozyme undergo conjugation with the lactone, a reaction critical for mimicking the Golgi-modifying properties of spongian diterpenes. Kinetic studies using benzylamine analogs can elucidate reaction rates .
Q. How does acetoxylation adjacent to the lactone carbonyl affect biological activity?
- Methodological Answer : Acetoxy substituents (e.g., at C6 or C7) enhance reactivity with cellular targets, such as fragmenting Golgi membranes. This is demonstrated in analogs of macfarlandin E, where acetoxylation is required to induce pericentriolar Golgi reorganization. Use confocal microscopy and lysine-specific probes to validate these effects .
Q. What strategies differentiate kinetic vs. thermodynamic products in bicyclic lactone synthesis?
- Methodological Answer :
- Kinetic Control : Use low temperatures and fast reaction rates (e.g., Pd-catalyzed cyclizations) to favor bridged systems .
- Thermodynamic Control : Prolonged heating or acid/base equilibration shifts products to fused isomers. Computational modeling (e.g., DFT) can predict relative stabilities .
Q. Can this compound derivatives serve as probes for studying organelle dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
